molecular formula C₁₈H₁₅N₇O₅ B1145617 Pteroic Acid NHS Ester CAS No. 1608089-22-0

Pteroic Acid NHS Ester

Cat. No. B1145617
CAS RN: 1608089-22-0
M. Wt: 409.36
InChI Key:
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Description

Pteroic Acid NHS Ester is a compound that involves the conjugation of Pteroic Acid with an NHS Ester . The NHS Ester is a powerful amine-specific functional group that is incorporated into commercially available bioconjugation reagents . It is used in bioconjugation with amine-containing biomolecules, leading to the creation of a stable amide bond between the two target molecules .


Synthesis Analysis

The synthesis of Pteroic Acid NHS Ester involves the reaction of an NHS ester with an amine in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated . This method was first introduced by Anderson et al. in 1963 .


Molecular Structure Analysis

The molecular structure of Pteroic Acid NHS Ester is C14H12N6O3 with a molecular weight of 312.28 . It is a compound that includes a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4 (3H)-one .


Chemical Reactions Analysis

NHS Ester bioconjugation reactions with amines are pH-dependent . Deprotonated primary amines are the most nucleophilic among the available functional groups present in a typical protein, and their reactivity decreases as the level of protonation increases .

Scientific Research Applications

Protein Crosslinking

Pteroic Acid NHS Ester is widely used in the field of protein biology for crosslinking proteins to various biomolecules. The NHS ester group reacts with primary amines present on proteins, forming stable amide bonds. This reaction is pivotal in creating bioconjugates for subsequent biological assays .

Immobilization on Solid Supports

This compound is instrumental in immobilizing proteins or peptides on solid supports like agarose beads. The NHS ester group reacts with primary amines on the ligands, allowing them to be attached to the beads, which can then be used for affinity purification procedures .

Labeling and Detection

Pteroic Acid NHS Ester can be used to label proteins with a detectable moiety. This is particularly useful in developing assays where the detection of the protein is required, such as in chemiluminescent assays for the detection of folic acid .

Research on Folate Metabolism

Pteroic Acid is a key starting material in folate metabolism studies. By attaching the NHS ester to folate-binding proteins, researchers can study the binding interactions and pathways involved in folate metabolism, which is vital for understanding various cellular processes .

Safety And Hazards

Pteroic Acid NHS Ester may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of Pteroic Acid NHS Ester research could involve the development of novel organic synthesis to solve the problems of traditional linker technology . This could lead to more efficient and effective bioconjugation methods, potentially opening up new avenues for research and application in the field of biochemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pteroic Acid NHS Ester involves the reaction of Pteroic Acid with N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF) solvent.", "Starting Materials": [ "Pteroic Acid", "N-Hydroxysuccinimide (NHS)", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Anhydrous dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Dissolve Pteroic Acid (1.0 g, 4.5 mmol) and NHS (0.55 g, 4.8 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.", "Step 2: Add DCC (1.0 g, 4.8 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes (1:1) to obtain the pure Pteroic Acid NHS Ester product (yield: 70-80%)." ] }

CAS RN

1608089-22-0

Product Name

Pteroic Acid NHS Ester

Molecular Formula

C₁₈H₁₅N₇O₅

Molecular Weight

409.36

synonyms

4-​[[(2-​Amino-​3,​4-​dihydro-​4-​oxo-​6-​pteridinyl)​methyl]​amino]​-benzoic acid, , 2,​5-​dioxo-​1-​pyrrolidinyl Ester; 

Origin of Product

United States

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